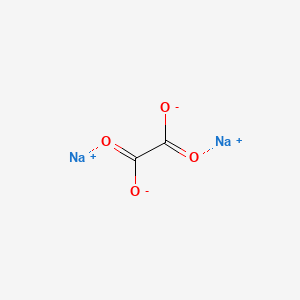![molecular formula C9H7FN2O2 B11760422 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11760422.png)
8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methyl groups in the structure enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with fluorinated aldehydes or ketones. The reaction is often catalyzed by acids or bases under controlled temperatures. For example, the condensation of 2-aminopyridine with 2-fluoroacetophenone in the presence of acetic acid can yield the desired product .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Continuous flow systems and microreactor technologies have been employed to enhance the efficiency of the synthesis process . These methods allow for precise control over reaction conditions, leading to higher yields and reduced by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and gene expression, resulting in its biological effects .
Comparison with Similar Compounds
- 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
- 2-Methylimidazo[1,2-a]pyridine
- 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: 8-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid stands out due to the presence of the fluorine atom, which significantly enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. The methyl group also contributes to its unique pharmacokinetic properties, making it a valuable compound in drug development .
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
8-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-7(9(13)14)11-8-6(10)3-2-4-12(5)8/h2-4H,1H3,(H,13,14) |
InChI Key |
OTAZOCAUPMANKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11760368.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11760376.png)






![[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11760418.png)
